5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a thiazole ring, a benzyloxy group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzyloxy and dihydropyridine groups. Common reagents used in these reactions include n-alkylbromides and bases .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using reagents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide for bromination, various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position would yield a benzoic acid derivative, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 5-(benzyloxy)-1-methyl-4-oxo-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]-1,4-dihydropyridine-2-carboxamide apart from these similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-23-11-17(26-12-13-6-3-2-4-7-13)16(24)10-15(23)19(25)22-20-21-14-8-5-9-18(14)27-20/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,21,22,25) |
InChI Key |
CLFBYKFPZYGSEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=NC3=C(S2)CCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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